molecular formula C5H3N2NaO3 B1396176 Sodium 6-hydroxypyrazine-2-carboxylate CAS No. 1314975-91-1

Sodium 6-hydroxypyrazine-2-carboxylate

Cat. No. B1396176
M. Wt: 162.08 g/mol
InChI Key: VJVZDRJZUOTQHR-UHFFFAOYSA-M
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Description

Sodium 6-hydroxypyrazine-2-carboxylate is a chemical compound with the CAS Number: 1314975-91-1 . It has a molecular weight of 162.08 and its IUPAC name is sodium 6-hydroxy-2-pyrazinecarboxylate .


Molecular Structure Analysis

The molecular formula of Sodium 6-hydroxypyrazine-2-carboxylate is C5H3N2NaO3 . The InChI code is 1S/C5H4N2O3.Na/c8-4-2-6-1-3 (7-4)5 (9)10;/h1-2H, (H,7,8) (H,9,10);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium 6-hydroxypyrazine-2-carboxylate is a powder . It is stored at room temperature .

Scientific Research Applications

Bioconversion and Synthesis

Sodium 6-hydroxypyrazine-2-carboxylate is utilized in various bioconversion and synthetic processes. One notable example is its role in the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid, a building block for antituberculous agents. This process employs Agrobacterium sp. DSM 6336 and results in a significant yield of the product (Wieser, Heinzmann, & Kiener, 1997). Additionally, the compound has been involved in the synthesis of 2-hydroxypyrazines through a double condensation process, which is significant in medicinal chemistry (Legrand & Janin, 2022).

Biotransformation and Hydroxylation

Sodium 6-hydroxypyrazine-2-carboxylate also plays a role in biotransformation processes. An example is the enzymatic hydroxylation of various heterocyclic carboxylic acids, including pyrazine carboxylic acids, by Ralstonia/Burkholderia sp. strain DSM 6920 (Tinschert, Tschech, Heinzmann, & Kiener, 2000). This process highlights the compound's relevance in the preparation of hydroxylated derivatives.

Chemical Synthesis and Labelling

In chemical synthesis, the compound is involved in the synthesis of carbon-14 labelled antimicrobial agents, such as apalcillin-14C sodium, for use in metabolic studies (Yoshitake, Kamada, Gomi, & Nakatsuka, 1981). This application demonstrates its utility in creating radiolabeled compounds for pharmaceutical research.

Novel Applications in Chemistry

New applications of sodium 6-hydroxypyrazine-2-carboxylate in chemistry include its role in the synthesis of 2-hydroxytetrazole derivatives and its involvement in the synthesis of hydroxypyrazine derivatives for pharmaceutical purposes (Giles, Lewis, Oxley, & Quick, 1999); (Zav’yalov & Zavozin, 1978). These findings underscore the compound's versatility in organic synthesis and drug development.

Safety And Hazards

The safety information for Sodium 6-hydroxypyrazine-2-carboxylate indicates that it has some hazards associated with it. The GHS pictograms show a GHS07 symbol, which represents ‘Exclamation mark’ and indicates that the substance is harmful if swallowed, causes skin irritation, serious eye irritation, or respiratory irritation .

properties

IUPAC Name

sodium;6-oxo-1H-pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3.Na/c8-4-2-6-1-3(7-4)5(9)10;/h1-2H,(H,7,8)(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVZDRJZUOTQHR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C=N1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-hydroxypyrazine-2-carboxylate

CAS RN

1314975-91-1
Record name sodium 6-hydroxypyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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